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molecular formula C10H14N2O B8349443 1-Propyl-1,5,6,7-tetrahydro-4H-indazol-4-one

1-Propyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No. B8349443
M. Wt: 178.23 g/mol
InChI Key: ZBPSLZWUFYHAFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05468766

Procedure details

Prepared analogously to Example 1 starting from propylhydrazine and 2-(dimethylaminomethylene)-cyclohexane- 1,3-dione.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][NH2:5])[CH2:2][CH3:3].CN([CH:9]=[C:10]1[C:15](=[O:16])[CH2:14][CH2:13][CH2:12][C:11]1=O)C>>[CH2:1]([N:4]1[C:11]2[CH2:12][CH2:13][CH2:14][C:15](=[O:16])[C:10]=2[CH:9]=[N:5]1)[CH2:2][CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)NN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=C1C(CCCC1=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CC)N1N=CC=2C(CCCC12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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